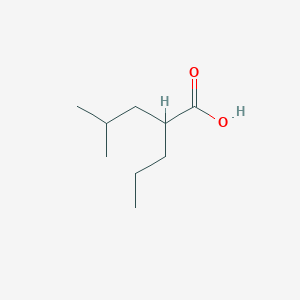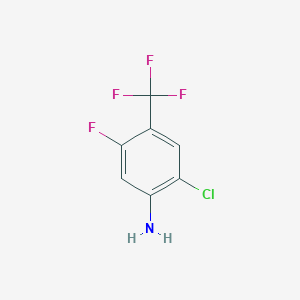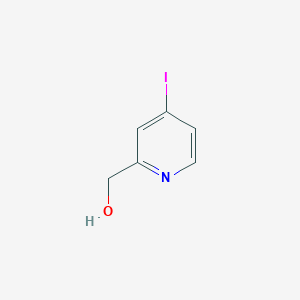
(E)-4-methyl-N-((5-(p-tolyl)furan-2-yl)methylene)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-4-methyl-N-((5-(p-tolyl)furan-2-yl)methylene)aniline” is a chemical compound that is related to furan derivatives . Furan derivatives are known for their wide range of pharmaceutical applications . They have been used in medicines for various disease areas and have shown interesting biological activities .
Synthesis Analysis
The synthesis of similar furan derivatives has been reported in the literature . Anilines are used as the starting materials and reacted with furfural to afford the corresponding monosubstituted 5-phenylfuran-2-carbaldehydes . The N-substituted rhodanines were prepared according to a method previously described .Molecular Structure Analysis
The molecular structure of similar furan derivatives has been analyzed using various spectroscopic techniques . These techniques include FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods . The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations .Chemical Reactions Analysis
The chemical reactions involving similar furan derivatives have been studied . These compounds have shown potent levels of inhibitory activity against a variety of different Gram-positive bacteria .Physical And Chemical Properties Analysis
The physical and chemical properties of similar furan derivatives have been characterized . For example, the molecular formula of a related compound, 3-(5-p-Tolyl-furan-2-yl)propionic acid, is C14H14O3, with an average mass of 230.259 Da and a monoisotopic mass of 230.094299 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Schiff Bases
Schiff bases, including compounds similar to (E)-4-methyl-N-((5-(p-tolyl)furan-2-yl)methylene)aniline, have been synthesized and characterized for their optical properties and crystal structures. For example, Shili et al. (2020) reported on azo-based phenylthiophene Schiff bases, emphasizing their synthesis, crystal structure, and optical properties, revealing their potential in donor-acceptor systems with applications in materials science (Shili et al., 2020).
Organic Synthesis Techniques
Research has focused on the development of novel organic synthesis techniques involving compounds structurally related to this compound. For instance, Guizzardi et al. (2000) explored photochemical preparation methods for phenylfurans, demonstrating advanced techniques in organic synthesis and providing insights into regio- and chemoselectivity processes (Guizzardi et al., 2000).
Configurational Isomerism
Configurational isomerism in crystalline forms of compounds similar to this compound has been a subject of interest, revealing insights into the stability and transition between isomers in solid states. Matthews et al. (1991) discussed the crystalline forms and configurational isomerism of benzophenone anils, providing a foundational understanding of isomer stability and transitions in solid-state chemistry (Matthews et al., 1991).
Catalysis and Reaction Mechanisms
The exploration of catalytic processes and reaction mechanisms involving compounds structurally similar to this compound has contributed to advancements in organic chemistry and materials science. Research by Younis et al. (2016) on hydroamination reactions using secondary N-methyl-anilines provides valuable insights into regioselective processes and catalytic efficiency, demonstrating the compound's relevance in synthetic chemistry and potential industrial applications (Younis et al., 2016).
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-1-[5-(4-methylphenyl)furan-2-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-14-3-7-16(8-4-14)19-12-11-18(21-19)13-20-17-9-5-15(2)6-10-17/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFSTPWRUGJCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2724335.png)
![3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2724336.png)



![Methyl (E)-4-[4-[(4-tert-butyl-1,3-oxazol-2-yl)methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2724343.png)
![ethyl 6-methyl-4-[(3-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2724347.png)






![5-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2724357.png)